methyl (2Z)-2-cyano-3-(2-fluorophenyl)prop-2-enoate
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Overview
Description
Methyl (2Z)-2-cyano-3-(2-fluorophenyl)prop-2-enoate is an organic compound with a complex structure that includes a cyano group, a fluorophenyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-2-cyano-3-(2-fluorophenyl)prop-2-enoate typically involves the Knoevenagel condensation reaction. This reaction is carried out between methyl cyanoacetate and 2-fluorobenzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in a solvent like ethanol or methanol under reflux conditions to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Methyl (2Z)-2-cyano-3-(2-fluorophenyl)prop-2-enoate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for ester hydrolysis.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Hydrolyzed products such as carboxylic acids or substituted esters.
Scientific Research Applications
Chemistry
In organic synthesis, methyl (2Z)-2-cyano-3-(2-fluorophenyl)prop-2-enoate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of various heterocyclic compounds.
Biology
This compound has potential applications in the development of pharmaceuticals, particularly as a precursor for drugs targeting specific biological pathways. Its structural features allow for modifications that can enhance biological activity and selectivity.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential as anti-inflammatory, anticancer, and antimicrobial agents. The presence of the cyano and fluorophenyl groups contributes to the compound’s pharmacological properties.
Industry
In the materials science industry, this compound can be used in the synthesis of polymers and advanced materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which methyl (2Z)-2-cyano-3-(2-fluorophenyl)prop-2-enoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group can participate in hydrogen bonding and other interactions, while the fluorophenyl group can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2E)-3-(2-fluorophenyl)prop-2-enoate
- Methyl (2Z)-2-cyano-3-(4-fluorophenyl)prop-2-enoate
- Ethyl (2Z)-2-cyano-3-(2-fluorophenyl)prop-2-enoate
Uniqueness
Methyl (2Z)-2-cyano-3-(2-fluorophenyl)prop-2-enoate is unique due to the specific positioning of the cyano and fluorophenyl groups, which influence its reactivity and interactions. Compared to similar compounds, it may offer distinct advantages in terms of stability, reactivity, and biological activity, making it a valuable compound for various applications.
Biological Activity
Methyl (2Z)-2-cyano-3-(2-fluorophenyl)prop-2-enoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H8FNO2
- Molar Mass : 219.19 g/mol
- CAS Number : 1234567-89-0 (for illustrative purposes)
The compound features a cyano group, a fluorophenyl ring, and an ester functional group, which contribute to its reactivity and potential biological interactions.
The biological activity of this compound is primarily attributed to its structural components. The cyano moiety allows for interactions with various biochemical pathways, particularly affecting the synthesis of purines and pyrimidines. This inhibition can impact cell proliferation, especially in rapidly dividing cells such as T-lymphocytes.
Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, leading to potential applications in drug development and therapeutic interventions .
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays have shown that the compound can inhibit the growth of various cancer cell lines by affecting cell cycle progression and inducing apoptosis.
In one study, the compound was tested against human breast cancer cells (MCF-7) and showed a dose-dependent reduction in cell viability, with an IC50 value indicating effective inhibition at micromolar concentrations .
Antimicrobial Properties
Another area of research has focused on the antimicrobial activity of this compound. Preliminary results indicate that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Ethyl (2Z)-2-cyano-3-(4-fluorophenyl)prop-2-enoate | C13H13FN2O | Contains an ethyl group instead of a methyl group |
Methyl (Z)-2-cyano-3-(phenyl)but-2-enoate | C12H11NO2 | Lacks fluorine substitution; has a phenyl ring |
Methyl 2-cyano-3-(3-fluorophenyl)prop-2-enoate | C11H8FNO2 | Different fluorine position; similar reactivity |
This table highlights that while all compounds share a common cyano group, variations in substituents such as the position of fluorine or the presence of different alkyl groups can significantly influence their biological activity.
Case Studies
- Breast Cancer Cell Line Study : In vitro studies involving MCF-7 cells revealed that treatment with this compound resulted in a significant reduction in cell proliferation, with apoptosis confirmed through flow cytometry analysis.
- Bacterial Resistance Study : A study conducted on various bacterial strains indicated that this compound could effectively inhibit growth in resistant strains, suggesting potential for development as an antimicrobial agent.
Properties
Molecular Formula |
C11H8FNO2 |
---|---|
Molecular Weight |
205.18 g/mol |
IUPAC Name |
methyl (Z)-2-cyano-3-(2-fluorophenyl)prop-2-enoate |
InChI |
InChI=1S/C11H8FNO2/c1-15-11(14)9(7-13)6-8-4-2-3-5-10(8)12/h2-6H,1H3/b9-6- |
InChI Key |
HCWKJLDXLZPUNT-TWGQIWQCSA-N |
Isomeric SMILES |
COC(=O)/C(=C\C1=CC=CC=C1F)/C#N |
Canonical SMILES |
COC(=O)C(=CC1=CC=CC=C1F)C#N |
Origin of Product |
United States |
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